

Comparative Analysis of 5-(Bromomethyl)-2-chloropyrimidine and Its Halogenated Analogs

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-chloropyrimidine

Cat. No.: B3187466

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Quality Attributes and Analytical Methods

In the synthesis of novel therapeutics and complex organic molecules, the quality and reactivity of building blocks are paramount. **5-(Bromomethyl)-2-chloropyrimidine** is a key intermediate, valued for its dual reactive sites that allow for sequential functionalization. This guide provides a comparative analysis of its typical Certificate of Analysis (CoA) parameters against two common alternatives: 5-(Chloromethyl)-2-chloropyrimidine and 5-(Iodomethyl)-2-chloropyrimidine. Understanding these parameters is crucial for reaction optimization, impurity profiling, and ensuring the reproducibility of synthetic processes.

Certificate of Analysis (CoA) Parameters: A Comparative Overview

The quality of these critical raw materials is typically assessed through a standard set of analytical tests, summarized below. While specific values may vary between suppliers, this table presents a typical range for high-purity grades suitable for research and development.

Parameter	5-(Bromomethyl)-2-chloropyrimidi	5-(Chloromethyl)-2-chloropyrimidi	5-(Iodomethyl)-2-chloropyrimidi	Test Method
Appearance	White to off-white or light yellow crystalline solid	White to off-white crystalline solid	Light yellow to yellow solid	Visual Inspection
Assay (Purity)	≥ 97.0% [1]	≥ 97.0%	≥ 97.0% [1]	HPLC or GC
Water Content	≤ 0.5%	≤ 0.5%	≤ 0.5%	Karl Fischer Titration
Structure Confirmation	Conforms to structure	Conforms to structure	Conforms to structure	¹ H NMR Spectroscopy
Molecular Formula	C ₅ H ₄ BrClN ₂	C ₅ H ₅ ClN ₂ [2]	C ₅ H ₃ ClN ₂ [1]	-
Molecular Weight	207.45 g/mol [3]	128.56 g/mol [2]	288.90 g/mol [1]	-
CAS Number	153281-13-1 [3]	101346-02-5 [2]	32779-38-7	-

Experimental Protocols

Detailed and consistent analytical methodology is the bedrock of reliable quality control. Below are outlines of the typical experimental protocols used to determine the key CoA parameters for these compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 5-(halomethyl)-2-chloropyrimidines is routinely determined by reverse-phase HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

- Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the organic component. A typical mobile phase could be a mixture of water (often with a pH modifier like formic or phosphoric acid) and acetonitrile or methanol.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection: UV detection is typically performed at a wavelength where the pyrimidine ring exhibits strong absorbance, commonly around 254 nm.
- Sample Preparation: A known concentration of the sample is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The solution should be filtered through a 0.45 μ m syringe filter before injection.
- Analysis: The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.

Structural Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the molecule.

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.^[4] It is crucial that the sample is free of particulate matter.
- Data Acquisition: A standard proton experiment is performed.
- Data Analysis: The chemical shifts, integration, and coupling patterns of the observed protons are analyzed to confirm that they are consistent with the expected structure of the 5-(halomethyl)-2-chloropyrimidine. For **5-(bromomethyl)-2-chloropyrimidine**, one would expect to see characteristic signals for the pyrimidine ring protons and the bromomethyl protons.

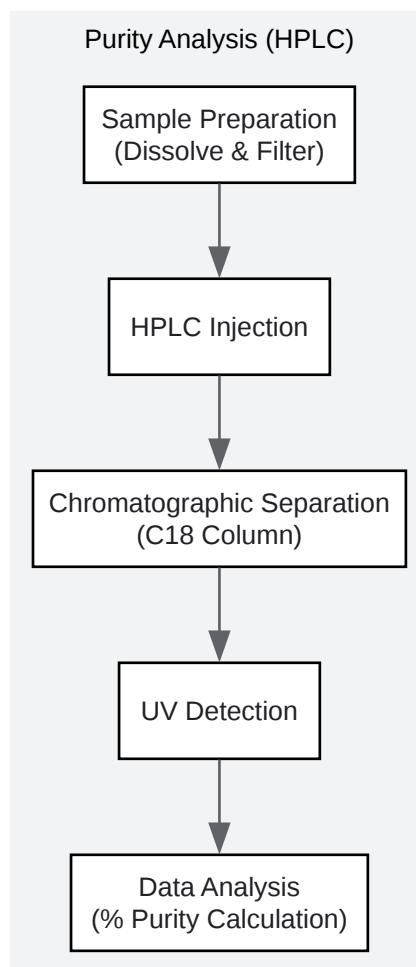
Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a highly accurate technique for the quantification of water content in solid samples.

- Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
- Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base, and a solvent).
- Sample Preparation: A precisely weighed amount of the sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
- Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent.
- Calculation: The amount of Karl Fischer reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage.

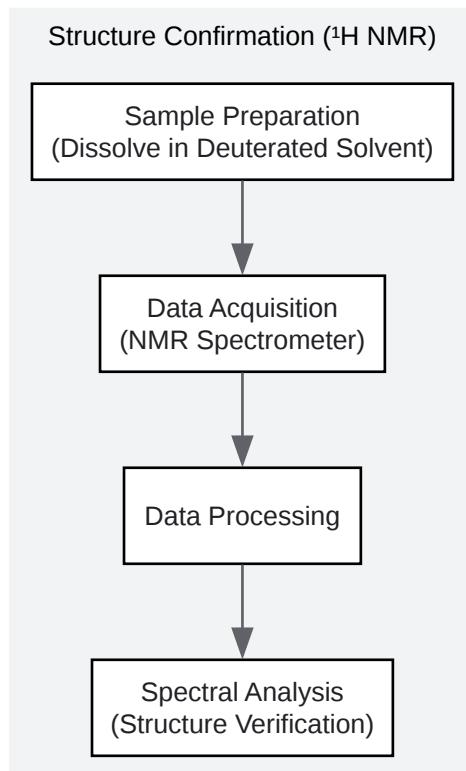
Visualizing the Analytical Workflow

To better illustrate the process of quality control for these critical reagents, the following diagrams outline the experimental workflows.



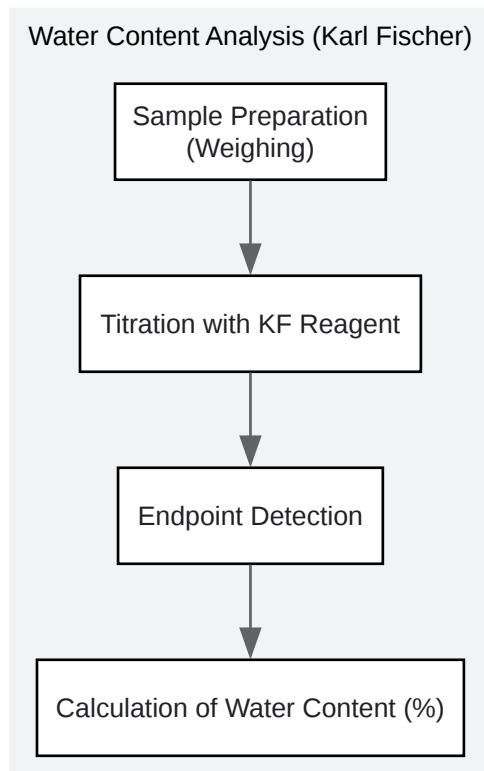
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Caption: Workflow for Purity Analysis by HPLC.



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Caption: Workflow for Structural Confirmation by ¹H NMR.



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Caption: Workflow for Water Content Analysis by Karl Fischer Titration.

Reactivity and Application Considerations

The choice between 5-(bromomethyl)-, 5-(chloromethyl)-, and 5-(iodomethyl)-2-chloropyrimidine often depends on the desired reactivity in subsequent synthetic steps. The carbon-halogen bond strength decreases from C-Cl to C-Br to C-I, making the iodinated analog the most reactive and the chlorinated analog the least reactive towards nucleophilic substitution at the methyl group. This difference in reactivity can be strategically exploited to achieve selective transformations in multi-step syntheses. Researchers should consider the stability, cost, and reactivity profile of each analog when designing their synthetic routes.

By carefully considering the CoA parameters and employing robust analytical methods, researchers and drug development professionals can ensure the quality and consistency of these vital building blocks, leading to more reliable and reproducible scientific outcomes.

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